molecular formula C20H27NO4 B6012538 sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate

sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate

Cat. No. B6012538
M. Wt: 345.4 g/mol
InChI Key: PZMKNRGLZYFPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate, also known as S-Et-CPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. S-Et-CPC is a cyclohexene derivative that has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate exerts its anti-cancer effects by inducing mitochondrial dysfunction. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate targets the mitochondrial respiratory chain complex I, leading to the production of reactive oxygen species (ROS). The excess ROS then triggers the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and other pro-apoptotic factors. This cascade ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to have minimal toxicity in normal cells and tissues. In addition, sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to have low systemic toxicity in animal models. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate does not affect the normal functioning of mitochondria in non-cancerous cells. However, further studies are needed to determine the long-term effects of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate on normal cells and tissues.

Advantages and Limitations for Lab Experiments

Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is a relatively stable compound that can be easily synthesized in the laboratory. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has shown promising results in preclinical studies as an anti-cancer agent. However, further studies are needed to determine the optimal dosage and administration route for sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate. In addition, more studies are needed to determine the safety and efficacy of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate in human clinical trials.

Future Directions

There are several future directions for research on sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate. One potential area of research is to investigate the combination of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate with other anti-cancer agents to enhance its efficacy. Another area of research is to investigate the potential use of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate in other diseases, such as neurodegenerative disorders. Finally, more studies are needed to determine the long-term effects of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate on normal cells and tissues.
Conclusion:
sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate is a promising anti-cancer agent that has shown potent anti-proliferative activity against various cancer cell lines. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate induces mitochondrial dysfunction in cancer cells, leading to apoptosis. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has minimal toxicity in normal cells and tissues, making it a potential candidate for further development as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate and to investigate its potential use in other diseases.

Synthesis Methods

The synthesis of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate involves the reaction of 3-cyclohexene-1-carboxylic acid with sec-butyl chloroformate and 4-ethoxyaniline in the presence of triethylamine. The reaction proceeds under mild conditions and yields sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate in good purity. The chemical structure of sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate was confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

Sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been studied extensively for its anti-cancer properties. Preclinical studies have shown that sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate induces cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate has been shown to inhibit tumor growth in mouse xenograft models.

properties

IUPAC Name

butan-2-yl 6-[(4-ethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-4-14(3)25-20(23)18-9-7-6-8-17(18)19(22)21-15-10-12-16(13-11-15)24-5-2/h6-7,10-14,17-18H,4-5,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKNRGLZYFPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1CC=CCC1C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butan-2-yl 6-[(4-ethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

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